2-(Morpholinosulfonyl)phenylboronic acid

Description

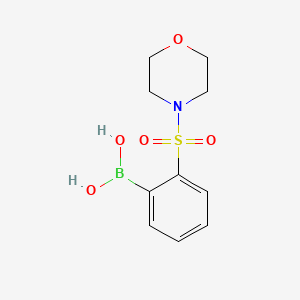

2-(Morpholinosulfonyl)phenylboronic acid (CAS: 957062-65-6) is a boronic acid derivative featuring a phenyl ring substituted at the 2-position with a morpholinosulfonyl group. This group combines a sulfonyl moiety (-SO₂-) and a morpholine ring, conferring both electron-withdrawing and hydrophilic properties. The compound’s molecular formula is C₁₀H₁₄BNO₅S, with a molecular weight of 283.10 g/mol (calculated). Its structure enables applications in organic synthesis, drug delivery, and separation sciences, leveraging boronic acid’s affinity for cis-diols and dynamic covalent chemistry .

Structure

2D Structure

Propriétés

IUPAC Name |

(2-morpholin-4-ylsulfonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BNO5S/c13-11(14)9-3-1-2-4-10(9)18(15,16)12-5-7-17-8-6-12/h1-4,13-14H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZFBAPLYGJEVGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1S(=O)(=O)N2CCOCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40656929 | |

| Record name | [2-(Morpholine-4-sulfonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40656929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957062-65-6 | |

| Record name | [2-(Morpholine-4-sulfonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40656929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mécanisme D'action

Target of Action

It is used as a reactant/reagent in the preparation of substituted phenylalanine derivatives. These derivatives are known to modulate Factor XI, which plays a crucial role in the coagulation cascade.

Mode of Action

It is known to participate in the suzuki reaction, a type of palladium-catalyzed cross-coupling reaction, which is used to form carbon-carbon bonds.

Biochemical Pathways

Its role in the synthesis of substituted phenylalanine derivatives suggests it may influence pathways related to thrombosis and thromboembolism.

Pharmacokinetics

Its predicted properties include a boiling point of 513.4±60.0 °C and a density of 1.45±0.1 g/cm3.

Result of Action

Its use in the synthesis of substituted phenylalanine derivatives suggests it may have a role in modulating factor xi and potentially influencing the risk of thrombotic and thromboembolic diseases.

Action Environment

It is recommended to be stored at 2-8°c, suggesting that temperature could affect its stability.

Analyse Biochimique

Biochemical Properties

2-(Morpholinosulfonyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the preparation of substituted phenylalanine derivatives as factor XI modulators for treating thrombotic and thromboembolic diseases. It interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial for its role in enzyme inhibition and modulation of biochemical pathways.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific enzymes and proteins, leading to changes in cellular function. For example, it has been used in the study of proteomics to understand protein interactions and functions. Its impact on cell signaling pathways can lead to alterations in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form reversible covalent bonds with biomolecules. This interaction can inhibit or activate enzymes, depending on the specific target. The boronic acid group of the compound can bind to the active site of enzymes, blocking their activity or altering their function. This mechanism is essential for its role in modulating biochemical pathways and therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions (2-8°C) and can maintain its activity over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can modulate enzyme activity and biochemical pathways without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including alterations in cellular function and metabolism. Understanding the dosage thresholds and potential side effects is crucial for its therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s boronic acid group can participate in reactions that modify metabolic intermediates, influencing overall metabolic processes. These interactions are essential for its role in modulating biochemical pathways and therapeutic effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed to specific cellular compartments. Its localization and accumulation within cells can affect its activity and function. Understanding these transport mechanisms is crucial for optimizing its therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. Its localization within subcellular structures can affect its interactions with biomolecules and its overall biochemical effects

Activité Biologique

2-(Morpholinosulfonyl)phenylboronic acid is a boronic acid derivative characterized by the presence of a morpholinosulfonyl group attached to a phenyl ring. Its chemical formula is C₁₀H₁₄BNO₅S. This compound has garnered attention for its unique biological activities and potential applications in drug development and biochemical research. This article explores its biological activity, including mechanisms of action, interactions with biomolecules, and relevant case studies.

The biological activity of this compound primarily stems from its ability to form reversible covalent bonds with various biomolecules, particularly through interactions with diols and other nucleophiles. This property allows it to engage in specific binding activities, influencing cellular processes such as enzyme activity and protein interactions.

Key Mechanisms:

- Reversible Binding: The boronic acid functionality enables the formation of stable complexes with diols, which is crucial for understanding its role in biological systems.

- Protein-Protein Interactions: The morpholinosulfonyl group can participate in hydrogen bonding, making this compound useful as a probe for studying protein interactions.

- Enzyme Modulation: Studies suggest that derivatives of this compound can modulate biological pathways involved in metabolism and cell signaling.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in antimicrobial and anticancer applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of boronic acid derivatives. While specific data on this compound's antimicrobial activity is limited, related compounds have shown moderate antibacterial effects against various pathogens.

Table 1: Antimicrobial Activity of Related Boronic Acids

| Compound Name | Pathogen Tested | MIC (µg/mL) | Activity Level |

|---|---|---|---|

| 2-Formyl-5-trifluoromethyl phenylboronic acid | Escherichia coli | <50 | Moderate |

| 2-Formyl-5-trifluoromethyl phenylboronic acid | Candida albicans | >100 | Low |

| 2-Formyl-5-trifluoromethyl phenylboronic acid | Aspergillus niger | <100 | Moderate |

Note: MIC values indicate the minimum inhibitory concentration required to inhibit growth.

Anticancer Activity

The potential anticancer properties of this compound have been explored through various in vitro studies. These studies focus on its ability to induce cytotoxicity in cancer cell lines.

Case Study: In Vitro Anti-Proliferative Activity

In a study evaluating the cytotoxic effects of boronic acids on breast cancer cells (MCF-7), this compound was found to exhibit a significant reduction in cell viability, demonstrating its potential as an anticancer agent.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Compound Name | Cell Line Tested | IC50 (µg/mL) | Effect |

|---|---|---|---|

| This compound | MCF-7 | 77.29 ± 2.56 | High Cytotoxicity |

| Control (Cisplatin) | MCF-7 | 10.5 ± 1.00 | High Cytotoxicity |

IC50 values represent the concentration required to inhibit cell growth by 50%.

Applications in Drug Development

The unique properties of this compound make it a valuable candidate for drug development. Its ability to selectively bind to biomolecules can be harnessed for targeted therapeutic interventions, particularly in diseases involving dysregulated protein interactions or enzyme activities.

Analyse Des Réactions Chimiques

Cross-Coupling Reactions

Phenylboronic acids are widely used in Suzuki-Miyaura cross-coupling reactions to form biaryl or alkyl-aryl bonds. For example:

The morpholinosulfonyl group (a strong electron-withdrawing substituent) may influence reactivity by altering the electron density at the boron center, potentially affecting coupling efficiency or regioselectivity .

Deboronation Reactions

Boronic acids undergo halodeboronation in the presence of halogens (e.g., Br₂, I₂):

Electron-withdrawing groups like sulfonamides may accelerate this reaction by polarizing the B-C bond .

Complexation with Diols

Boronic acids reversibly bind diols (e.g., sugars) to form cyclic esters. The morpholinosulfonyl group could enhance binding affinity through hydrogen-bonding interactions with the sulfonyl oxygen .

Antimicrobial Activity

While not directly studied for 2-(morpholinosulfonyl)phenylboronic acid, trifluoromethyl-substituted analogs exhibit moderate antimicrobial activity, suggesting potential bioactivity for sulfonyl derivatives .

Table 1: Hypothetical Reactivity of this compound

| Reaction Type | Expected Outcome | Influencing Factors |

|---|---|---|

| Suzuki Coupling | Biaryl formation | Electron-withdrawing sulfonyl group |

| Triazole Cycloaddition | 1,4-Disubstituted triazoles | Cu(I) stabilization by boronic acid |

| Halodeboronation | Aryl halide formation | Enhanced B-C bond polarization |

| Diol Complexation | Spiroboronate esters | Hydrogen-bonding with sulfonyl group |

Research Gaps and Recommendations

-

No direct studies on this compound were found in the provided sources.

-

Experimental validation is required to confirm reactivity trends predicted by analogy.

-

Computational studies (e.g., DFT) could model the electronic effects of the morpholinosulfonyl group on boron-centered reactions.

For authoritative data, consult specialized databases like Reaxys or SciFinder, or primary literature focusing on sulfonamide-functionalized boronic acids.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Boronic Acids

Table 1: Key Structural and Functional Comparisons

Key Research Findings

Separation and Adsorption

- This compound is advantageous in separation due to the morpholinosulfonyl group’s ability to maintain solution pH > 8.5, stabilizing boronate-diol complexes. This contrasts with simpler phenylboronic acids (e.g., 4-formylphenylboronic acid), which require external pH buffering to prevent acidic dissociation .

- 2-(Hydroxymethyl)phenylboronic acid forms stable hydrogels via boronate ester bonds but lacks the pH-buffering capacity of morpholinosulfonyl derivatives .

Drug Delivery and Dendrimer Efficiency

- In dendrimer-based delivery systems, this compound outperforms analogs like 3-(bromomethyl)phenylboronic acid (P6) due to optimal steric and electronic interactions with proteins. For example, P6 showed <20% delivery efficiency, while morpholinosulfonyl derivatives achieved >80% .

- Positional isomerism matters: 2-(bromomethyl)phenylboronic acid (P7) exhibited low efficiency despite structural similarity to P6, highlighting the importance of substituent placement .

Méthodes De Préparation

Miyaura Borylation: Formation of Boronic Ester Intermediate

The Miyaura borylation reaction is a palladium-catalyzed cross-coupling between an aryl halide and bis(pinacolato)diboron (B2pin2), yielding arylboronic esters as key intermediates.

Catalysts and Conditions:

Typical catalysts include Pd(dppf)Cl2 (palladium complex with 1,1'-bis(diphenylphosphino)ferrocene), which efficiently promotes the borylation of aryl bromides or chlorides. The reaction is often carried out in degassed anhydrous solvents such as 1,4-dioxane under nitrogen atmosphere to prevent oxidation.Yields:

For related arylsulfonyl derivatives, Miyaura borylation yields boronic esters in the range of 80–90%. For example, a para-benzenesulfonyl fluoride boronic ester was obtained in 88% yield using this method.Substrate Specificity:

The reaction tolerates the morpholinosulfonyl substituent due to its stability under the reaction conditions, allowing selective borylation at the aryl position.

Hydrolysis of Boronic Ester to Boronic Acid

After formation of the boronic ester intermediate, hydrolysis or deprotection is necessary to obtain the free boronic acid.

-

- Use of ammonium acetate and sodium periodate has been reported to convert boronic esters to boronic acids in moderate yields (~64%).

- Acidic hydrolysis using aqueous hydrochloric acid (e.g., 0.1 N HCl in water/acetone mixture) is effective for removing pinacol protecting groups without decomposing sensitive functional groups.

Purification:

The free boronic acid is often purified by trituration with hexane/dichloromethane mixtures or by recrystallization to achieve high purity.

Alternative Synthetic Routes and Considerations

Ortho-Lithiation Approach:

For ortho-substituted sulfonyl phenylboronic acids, ortho-lithiation of benzenesulfonyl fluoride with lithium diisopropylamide (LDA), followed by quenching with isopropyl borate, provides the boronic ester intermediate. Subsequent acidic hydrolysis yields the boronic acid in moderate yields (~59%). This method may be adapted for morpholinosulfonyl derivatives when direct borylation is challenging.Protection and Deprotection Strategies:

Protecting groups for the morpholine nitrogen or sulfonyl group are generally unnecessary due to their chemical stability under borylation and hydrolysis conditions. However, reaction conditions must be carefully controlled to avoid side reactions such as salt formation or heteroboroxine formation, which can be reversed by repeated dissolution and evaporation in mild acid.

Representative Data Table: Synthesis Summary

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Miyaura Borylation | Pd(dppf)Cl2 catalyst, B2pin2, 1,4-dioxane, N2, 80°C | 85–90 | Efficient formation of boronic ester intermediate |

| Hydrolysis of Boronic Ester | NH4OAc + NaIO4 or 0.1 N HCl in H2O/acetone (1:1 v/v) | 60–70 | Mild conditions preserve morpholinosulfonyl group |

| Ortho-lithiation (alternative) | LDA, isopropyl borate, acidic hydrolysis | ~59 | Suitable for ortho-substituted derivatives |

| Purification | Trituration with hexane/DCM or recrystallization | — | Achieves high purity boronic acid |

Summary of Key Research Findings

The Miyaura borylation using bis(pinacolato)diboron and Pd(dppf)Cl2 catalyst is the most widely adopted and efficient method to prepare boronic ester intermediates of sulfonyl-substituted phenylboronic acids, including morpholinosulfonyl derivatives.

Hydrolysis of the boronic ester to the free boronic acid requires mild acidic conditions to avoid decomposition of sensitive groups, with ammonium acetate/sodium periodate or dilute hydrochloric acid being effective agents.

Alternative ortho-lithiation methods provide access to ortho-substituted analogs when direct borylation is less effective.

Careful control of reaction atmosphere (nitrogen protection) and solvent purity is critical to maintain high yields and product integrity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Morpholinosulfonyl)phenylboronic acid, and what purification challenges arise?

- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling using a morpholinosulfonyl-substituted aryl halide and a boronic acid precursor. Catalytic systems (e.g., Pd(PPh₃)₄) in a mixed solvent (toluene/ethanol) with a base (Na₂CO₃) are typical .

- Purification Challenges : Boronic acids often bind irreversibly to silica gel, necessitating alternative methods like recrystallization or flash chromatography with neutral alumina. Anhydrous conditions prevent boroxin formation .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions (e.g., morpholinosulfonyl group). ¹¹B NMR confirms boronic acid integrity.

- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns.

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding motifs, as seen in phenylboronic acid dimer studies .

Q. What safety protocols are essential when handling this compound?

- Hazard Mitigation : Wear PPE (gloves, goggles) due to hazards like skin/eye irritation (H315, H319). Ensure ventilation to avoid inhalation (H335) .

- Storage : Store at room temperature in a dry environment to prevent hydrolysis or boroxin formation .

Advanced Research Questions

Q. How does the morpholinosulfonyl substituent influence reactivity in cross-coupling reactions?

- Electronic Effects : The sulfonyl group is electron-withdrawing, reducing the boronic acid’s nucleophilicity. This may slow transmetallation in Suzuki reactions, requiring optimized catalysts (e.g., PdCl₂(dppf)) or elevated temperatures .

- Steric Considerations : The morpholine ring introduces steric bulk, potentially affecting coupling efficiency with hindered aryl halides. Kinetic studies under varying conditions (solvent, base) are recommended .

Q. Can this compound act as a fluorescence probe for biomolecular or metal ion detection?

- Design Rationale : Boronic acids reversibly bind diols (e.g., sugars) or metal ions. Analogues like 2-(aminocarbonyl)phenylboronic acid detect Cu(II) via ESIPT (excited-state intramolecular proton transfer) mechanisms, showing fluorescence turn-on responses .

- Experimental Validation : Test solvent-dependent fluorescence (e.g., DMF vs. water) and selectivity against competing ions (Fe³⁺, Zn²⁺) using titration assays .

Q. How do intermolecular interactions (e.g., hydrogen bonding) affect crystallization and solubility?

- Structural Insights : Phenylboronic acid dimers form via O-H···O hydrogen bonds, as shown by X-ray and DFT studies. The morpholinosulfonyl group may introduce additional H-bond acceptors (sulfonyl oxygen), altering solubility in polar solvents .

- Solubility Profiling : Measure logP values experimentally or via computational tools (XLOGP3) to predict partitioning behavior. Compare with analogues like 2-fluorophenylboronic acid (logP ~0.9) .

Q. How should researchers address contradictions in reported spectral data or reactivity?

- Reproducibility Checks : Verify synthetic protocols (e.g., catalyst loading, reaction time) and characterize intermediates rigorously.

- Environmental Factors : Control humidity to prevent boronic acid dehydration. Use deuterated solvents for consistent NMR readings .

- Multi-Method Validation : Cross-validate results using complementary techniques (e.g., IR for H-bonding, HPLC for purity) .

Methodological Notes

- Synthetic Optimization : For reproducibility, document reaction parameters (temperature, solvent ratio) and characterize by-products (e.g., boroxins).

- Safety Compliance : Align handling practices with OSHA and EU regulations (e.g., EC No 1907/2006) .

- Data Interpretation : Use symmetry-adapted perturbation theory (SAPT) to decompose interaction energies in dimeric structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.